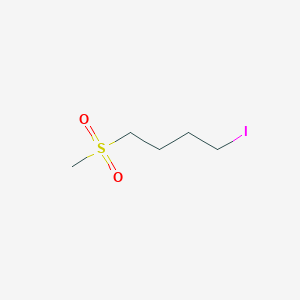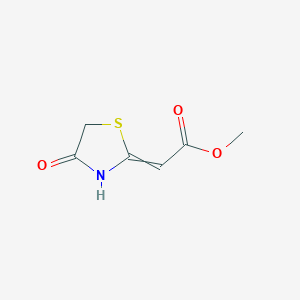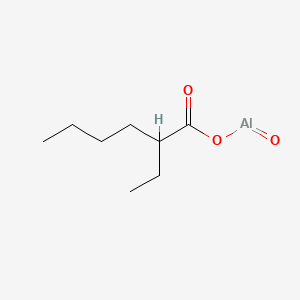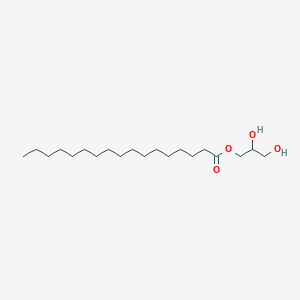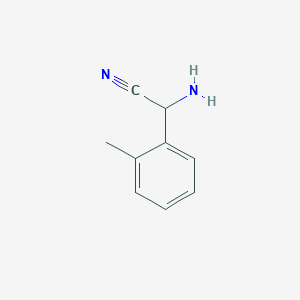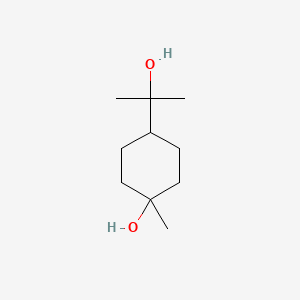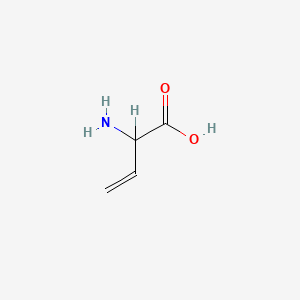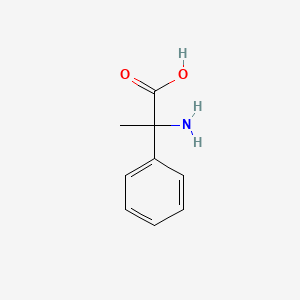
2-Amino-2-phenylpropanoic acid
Übersicht
Beschreibung
2-Amino-2-phenylpropanoic acid, also known as 2-phenylalanine, is a compound with the molecular weight of 165.19 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C9H11NO2 . The InChI code for this compound is 1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 165.19 and a melting point of 295-296°C .Wissenschaftliche Forschungsanwendungen
Caffeic Acid Derivatives and Applications
Phenylpropanoid structures, like 2-Amino-2-phenylpropanoic acid, serve as vital frameworks for drug discovery, showing promise in addressing diseases associated with oxidative stress. Derivatives of caffeic acid (CA), which shares the phenylpropanoid backbone, have been extensively explored for their broad spectrum of biological activities. These include potential therapeutic applications in human diseases and cosmetic industry applications due to their stabilizing properties. The development of new chemical entities based on CA showcases the significance of phenylpropanoid structures in advancing medicinal chemistry and therapy (Silva, Oliveira, & Borges, 2014).
TOAC in Peptide Studies
The spin label amino acid TOAC, a paramagnetic amino acid derivative, highlights the innovative use of amino acid modifications in research. TOAC's incorporation into peptides facilitates the analysis of peptide secondary structures and dynamics, providing insights into peptide-membrane interactions and peptide-protein/nucleic acid interactions. This adaptation opens new avenues for understanding complex biological phenomena and the development of novel therapeutic agents (Schreier et al., 2012).
Electrochemical Detection of Amino Acids
The development of sensors and biosensors modified with conducting polymers and molecularly imprinted polymers for electrochemical detection showcases the cross-disciplinary applications of amino acids like this compound. These advancements are significant for the quality control of medicines and the study and monitoring of diseases associated with amino acids, demonstrating the critical role of amino acid-based sensors in medical and pharmaceutical research (Dinu & Apetrei, 2022).
Highly Branched Polymers for Biomedical Applications
The synthesis and application of highly branched polymers based on poly(amino acid)s for biomedical applications reveal the utility of amino acids in creating biocompatible and biodegradable materials. Such materials, including dendrimers and hyperbranched polymers, have potential uses in drug and gene delivery systems. This research area exemplifies the intersection of materials science and biochemistry, leveraging the inherent properties of amino acids for therapeutic applications (Thompson & Scholz, 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
2-Amino-2-phenylpropanoic acid, also known as 2-phenylalanine, is a type of alpha-amino acid . The primary targets of this compound are enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in various biochemical reactions, including the metabolism of amino acids and the synthesis of proteins.
Mode of Action
It is known that it interacts with its target enzymes to facilitate or inhibit specific biochemical reactions . For instance, it may act as a substrate for aminotransferase enzymes, participating in transamination reactions that are essential for amino acid metabolism .
Biochemical Pathways
This compound is involved in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites synthesized from L-phenylalanine or L-tyrosine derived from the shikimate pathway . These compounds have a wide range of biological activities and are essential for plant growth and development .
Pharmacokinetics
Like other amino acids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are largely dependent on its role in various biochemical reactions. As a component of the phenylpropanoid pathway, it contributes to the synthesis of a wide range of compounds, including flavonoids, coumarins, and lignins . These compounds play crucial roles in plant defense, pigmentation, and structural integrity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in plants, the production of phenylpropanoids, which involves this compound, can be influenced by various environmental stresses, such as pathogen attack, UV radiation, and nutrient deficiency
Biochemische Analyse
Biochemical Properties
2-Amino-2-phenylpropanoic acid is involved in several biochemical reactions, primarily due to its structural similarity to phenylalanine . It interacts with enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This interaction is crucial for the biosynthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine . Additionally, this compound can interact with proteins involved in protein synthesis, as it can be incorporated into peptides and proteins, influencing their structure and function.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It can influence the production of neurotransmitters, thereby affecting neuronal signaling and brain function. In addition, this compound can modulate the expression of genes involved in metabolic pathways, impacting cellular energy production and utilization. The presence of this compound in cells can also alter the synthesis of proteins, affecting overall cellular function and health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms . It can bind to enzymes and proteins, altering their activity and function. For example, its interaction with phenylalanine hydroxylase can inhibit or enhance the enzyme’s activity, affecting the production of tyrosine and subsequent neurotransmitters. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the synthesis of specific proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and protein synthesis. These temporal effects are essential for understanding the compound’s long-term impact on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can positively affect neurotransmitter production and cognitive function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the benefits, highlighting the importance of dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of neurotransmitters and the metabolism of amino acids . It interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the production of tyrosine and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites, impacting overall metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its availability for biochemical reactions. The distribution of this compound can also affect its localization and accumulation within specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and health.
Eigenschaften
IUPAC Name |
2-amino-2-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902586 | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-32-0, 565-07-1 | |
| Record name | NSC16591 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16591 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-phenylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


